molecular formula C17H18N2O3S B288837 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole

1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole

Cat. No. B288837
M. Wt: 330.4 g/mol
InChI Key: FWFMGIUBHOXCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole, commonly known as PMSF, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of serine proteases and is commonly used to inhibit proteolytic enzymes during protein purification and biochemical assays. PMSF is also used as a tool to study the mechanism of action of proteases and to investigate the role of proteases in various biological processes.

Mechanism of Action

PMSF is a potent inhibitor of serine proteases. It works by irreversibly binding to the active site of the protease, thereby preventing the protease from cleaving its substrate. PMSF is particularly effective at inhibiting serine proteases that have a catalytic serine residue in their active site.
Biochemical and Physiological Effects:
PMSF has been shown to have a number of biochemical and physiological effects. In addition to its role as a protease inhibitor, PMSF has been shown to inhibit platelet aggregation, reduce the production of reactive oxygen species, and modulate the activity of various enzymes involved in lipid metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of PMSF is its broad specificity for serine proteases. It is also relatively easy to use and is stable under a wide range of experimental conditions. However, one limitation of PMSF is that it is an irreversible inhibitor, which means that its effects cannot be reversed once it has bound to the protease. Additionally, PMSF can be toxic to cells at high concentrations, which can limit its use in some experiments.

Future Directions

There are a number of future directions for research on PMSF. One area of interest is the development of more specific and reversible inhibitors of serine proteases. Another area of interest is the investigation of the role of PMSF in various biological processes, such as inflammation and cancer. Finally, there is a need for more studies on the toxicity and safety of PMSF, particularly in the context of its use in cell culture and animal models.

Synthesis Methods

PMSF can be synthesized by reacting p-anisidine with p-toluenesulfonyl chloride to form N-(4-methoxy-2,5-dimethylphenyl)-p-toluenesulfonamide. This compound is then reacted with 2-methyl-1H-benzimidazole in the presence of a base to form PMSF.

Scientific Research Applications

PMSF is widely used in scientific research as a protease inhibitor. It is commonly used to inhibit proteases during protein purification and biochemical assays. PMSF is also used to investigate the role of proteases in various biological processes, such as apoptosis, inflammation, and cancer. PMSF has been shown to be effective in inhibiting a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin.

properties

Product Name

1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-2-methylbenzimidazole

InChI

InChI=1S/C17H18N2O3S/c1-11-10-17(12(2)9-16(11)22-4)23(20,21)19-13(3)18-14-7-5-6-8-15(14)19/h5-10H,1-4H3

InChI Key

FWFMGIUBHOXCTA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2C(=NC3=CC=CC=C32)C)C)OC

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2C(=NC3=CC=CC=C32)C)C)OC

Origin of Product

United States

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